

"physical and chemical properties of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

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Compound of Interest

Compound Name: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

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An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**, a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). This document consolidates available data on its chemical structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification, derived from methodologies for structurally similar compounds, are also presented. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of anti-inflammatory agents.

Introduction

2-(2,6-Difluorophenyl)-2-methylpropanoic acid (CAS Number: 1216838-87-7) is a carboxylic acid derivative that has garnered significant interest in medicinal chemistry.^{[1][2]} Its structure, featuring a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.^[1] The presence of the

fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to enhanced metabolic stability and bioavailability.^[1] This guide aims to provide a detailed repository of the known physical and chemical properties of this compound, along with practical experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and data from analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ F ₂ O ₂	[2]
Molecular Weight	200.18 g/mol	[2]
CAS Number	1216838-87-7	[1][2]
Physical Form	Solid	Inferred from related compounds
Melting Point	Not experimentally determined	
Boiling Point	Not experimentally determined	
pKa	Lower than non-fluorinated analogs	[1]
Predicted XlogP	2.5	[3]
Solubility	Soluble in organic solvents such as DMSO and ethanol. Enhanced solubility in physiological environments due to lower pKa.	[1]

Chemical Properties and Reactivity

2-(2,6-Difluorophenyl)-2-methylpropanoic acid exhibits reactivity typical of a carboxylic acid. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated counterparts.^[1]

General reactions of this compound include:

- **Oxidation:** The carboxylic acid group is already in a high oxidation state, but the aromatic ring or the methyl groups could potentially be oxidized under harsh conditions.
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- **Esterification:** Reacts with alcohols in the presence of an acid catalyst to form esters.
- **Amide Formation:** Reacts with amines, typically after activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.
- **Nucleophilic Aromatic Substitution:** The fluorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles under specific reaction conditions.

Spectral Data

¹H NMR Spectroscopy

Key proton NMR signals for **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** are:

- A singlet at approximately δ 1.57 ppm corresponding to the six protons of the two methyl groups (-C(CH₃)₂).^[1]
- Doublets in the aromatic region between δ 7.18–7.29 ppm, corresponding to the protons on the difluorophenyl ring.^[1]

¹³C NMR Spectroscopy

While specific experimental data for this compound is not readily available in the searched literature, the expected chemical shifts can be inferred. One would anticipate signals for the quaternary carbon attached to the phenyl ring, the methyl carbons, the carboxylic acid carbon,

and the carbons of the difluorophenyl ring. The carbon atoms attached to the fluorine atoms would show characteristic coupling.

Infrared (IR) Spectroscopy

A prominent feature in the IR spectrum is a strong absorption band in the region of 1700–1720 cm^{-1} , which is characteristic of the C=O stretching vibration of the carboxylic acid group.^[1] A broad absorption band is also expected in the region of 2500–3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated:^[3]

- $[\text{M}+\text{H}]^+$: 201.07216
- $[\text{M}+\text{Na}]^+$: 223.05410
- $[\text{M}-\text{H}]^-$: 199.05760

The fragmentation pattern upon electron ionization would likely involve the loss of the carboxylic acid group and fragmentation of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** are not explicitly available in the reviewed literature. However, the following protocols are based on established methods for the synthesis of structurally related arylpropanoic acids and can be adapted.

Synthesis Protocol

A plausible synthetic route involves the alkylation of a 2,6-difluorophenylacetonitrile derivative followed by hydrolysis.

Step 1: Methylation of 2,6-Difluorophenylacetonitrile

- To a solution of 2,6-difluorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C).
- Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.
- Add methyl iodide (CH₃I) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Repeat the deprotonation and methylation steps to introduce the second methyl group.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2,6-difluorophenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis to **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**

- Reflux the crude dinitrile from the previous step in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water for several hours.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**.

Purification Protocol

Recrystallization

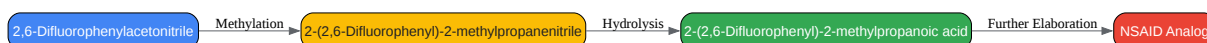
- Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene, or hexane/ethyl acetate).
- If insoluble impurities are present, filter the hot solution.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to obtain pure **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**.

Column Chromatography

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid.

Role in Synthesis

2-(2,6-Difluorophenyl)-2-methylpropanoic acid serves as a crucial intermediate in the synthesis of more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features can be incorporated into larger scaffolds to modulate the biological activity and pharmacokinetic properties of the final compound.



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